![molecular formula C20H15ClN4O2 B2373552 1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-52-2](/img/structure/B2373552.png)

1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

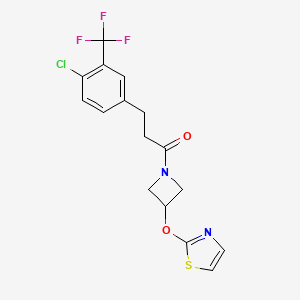

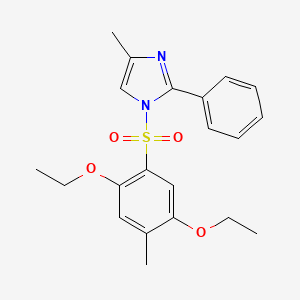

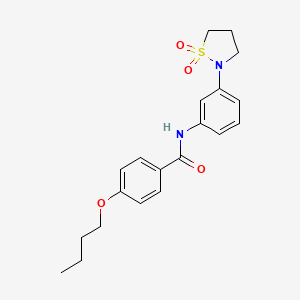

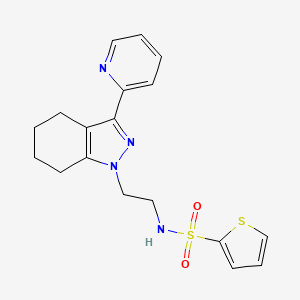

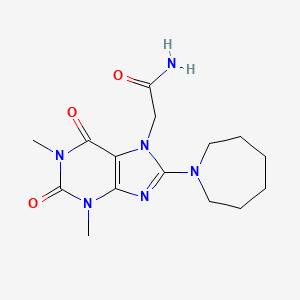

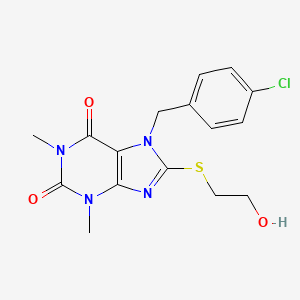

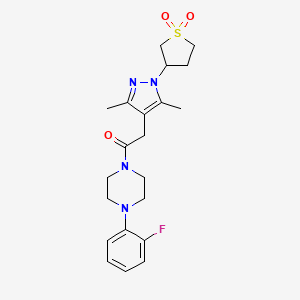

1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.

BenchChem offers high-quality 1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A straightforward synthesis approach for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starts from 2-chloropyridine-3-carboxylic acid, undergoing esterification, nucleophilic aromatic substitution, amide formation, and ring closure. This method allows for the creation of compounds with two identical or different groups attached to nitrogen, showcasing a broad range of biopharmaceutical properties such as solubility and permeability coefficients (Jatczak et al., 2014).

Biopharmaceutical Properties

The structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones has been shown to result in significant variations in biopharmaceutical properties, including a wide range in fasted state simulated intestinal fluid solubility values, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values. This variation underscores the potential for designing compounds with desirable pharmacokinetic profiles (Jatczak et al., 2014).

Optical and Nonlinear Optical Properties

A study on pyrimidine-phthalimide derivatives, based on the molecular design of donor–π–acceptor (D–π–A) structures, highlighted their solid-state fluorescence emission due to twisted geometries and positive solvatochromism due to different molecular conformations in various solvents. These compounds, acting as D–π–A structures, showed variable HOMO–LUMO gaps and red-shifted emission in solid state, suggesting their potential as colorimetric pH sensors and in developing novel logic gates for specific applications (Yan et al., 2017).

Drug Discovery and Biological Activity

New Schiff bases of Pyrido [1,2-a] Pyrimidine Derivatives with certain amino acids were synthesized, focusing on potential antibacterial and antitumor agents. These compounds exhibited variable antibacterial activities and demonstrated a synergistic model of action. Compounds showed promising results against several bacterial strains and fungi, suggesting their utility in medicinal chemistry and drug discovery (Alwan et al., 2014).

Catalytic and Antitumor Activities

A series of pyrimidine derivatives coordination complexes were investigated for their catalytic and antitumor activities. These complexes showed promising results in catalytic performance and exhibited antitumor activity against HepG2 cells, indicating their potential applications in chemotherapy and as catalysts in organic synthesis (Lu et al., 2015).

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-16-8-2-1-6-14(16)12-24-17-9-5-11-23-18(17)19(26)25(20(24)27)13-15-7-3-4-10-22-15/h1-11H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMWQMVCFHUNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)

![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)

![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)

![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)

![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime](/img/structure/B2373492.png)